Methyl 2,5-dimethoxy-4-methylbenzoate

Description

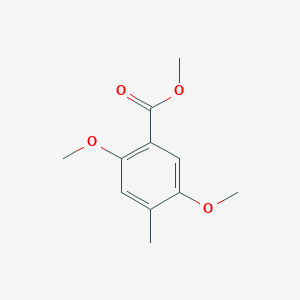

Structure

3D Structure

Properties

IUPAC Name |

methyl 2,5-dimethoxy-4-methylbenzoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14O4/c1-7-5-10(14-3)8(11(12)15-4)6-9(7)13-2/h5-6H,1-4H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MTOCZIHFXOUKRT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1OC)C(=O)OC)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

210.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Spectroscopic and Advanced Analytical Characterization of Methyl 2,5 Dimethoxy 4 Methylbenzoate

Vibrational Spectroscopy for Functional Group Identification and Molecular Fingerprinting

Vibrational spectroscopy is a powerful, non-destructive technique used to probe the molecular vibrations of a compound. researchgate.net By analyzing the interaction of infrared radiation or laser light with a molecule, specific functional groups can be identified, and a unique "molecular fingerprint" can be obtained. upi.edu For Methyl 2,5-dimethoxy-4-methylbenzoate, Fourier Transform Infrared (FT-IR) and Raman spectroscopy provide complementary information about its vibrational modes.

FT-IR spectroscopy measures the absorption of infrared radiation by a molecule, which excites its vibrational modes (stretching, bending, etc.). The resulting spectrum provides qualitative and quantitative information about the molecule's functional groups. The analysis of this compound would be expected to show characteristic absorption bands corresponding to its ester, ether, and substituted aromatic functionalities.

Based on data from analogous benzoate (B1203000) and substituted benzene (B151609) compounds, the principal FT-IR peaks for this compound can be predicted. The C=O stretching vibration of the ester group is typically one of the most intense bands in the spectrum. mdpi.com The aromatic ring and the various C-H and C-O bonds also produce distinct signals.

Table 1: Predicted FT-IR Spectral Data for this compound

| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group | Intensity |

|---|---|---|---|

| ~3000-2850 | C-H Stretching | Aromatic, Methoxy (B1213986), and Methyl groups | Medium to Strong |

| ~1720-1700 | C=O Stretching | Ester (Carbonyl) | Strong |

| ~1610-1580 | C=C Stretching | Aromatic Ring | Medium |

| ~1500-1400 | C=C Stretching | Aromatic Ring | Medium |

| ~1250-1200 | Asymmetric C-O-C Stretching | Aryl Ether (Methoxy) | Strong |

| ~1100-1020 | Symmetric C-O-C Stretching | Aryl Ether (Methoxy) | Strong |

| ~1200-1100 | C-O Stretching | Ester | Strong |

Data is inferred from spectroscopic studies on related compounds like methyl benzoate, methyl 4-methylbenzoate, and other dimethoxybenzene derivatives. researchgate.netchemicalbook.comresearchgate.netchemicalbook.com

The precise positions of these bands can be influenced by the electronic effects of the substituents on the benzene ring. The electron-donating methoxy and methyl groups, along with the electron-withdrawing methyl ester group, create a specific electronic environment that finely tunes the vibrational frequencies.

Raman spectroscopy is a complementary vibrational technique that relies on the inelastic scattering of monochromatic light. nih.gov While FT-IR is sensitive to polar bonds, Raman is particularly effective for analyzing non-polar and symmetric molecular vibrations. sci-hub.se Therefore, it provides valuable information about the carbon skeleton of the aromatic ring and the symmetric vibrations of the substituent groups.

For this compound, the Raman spectrum would be expected to clearly show the aromatic C=C stretching and ring breathing modes, which are often weak in the IR spectrum. sci-hub.se The symmetric stretching of the methoxy groups would also be a prominent feature. Computational studies, such as those using Density Functional Theory (DFT), are often employed alongside experimental data to precisely assign the observed vibrational modes. nih.govnih.gov

Table 2: Predicted Raman Spectral Data for this compound

| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group | Intensity |

|---|---|---|---|

| ~3100-3000 | Aromatic C-H Stretching | Aromatic Ring | Medium |

| ~3000-2850 | Aliphatic C-H Stretching | Methoxy and Methyl groups | Strong |

| ~1615-1590 | Ring C=C Stretching | Aromatic Ring | Strong |

| ~1270-1230 | C-O Stretching | Aryl Ether (Methoxy) | Medium |

| ~1000 | Ring Breathing Mode | Substituted Benzene Ring | Strong |

Data is inferred from spectroscopic studies on related compounds like methyl benzoate and other substituted aromatic esters. chemicalbook.comnih.govsci-hub.sechemicalbook.com

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation Patterns

UV-Vis spectroscopy measures the absorption of ultraviolet and visible light, which corresponds to the promotion of electrons from lower to higher energy orbitals. This technique is particularly useful for analyzing compounds with conjugated systems, such as the aromatic ring in this compound. The absorption maxima (λmax) provide insight into the electronic structure of the molecule.

The benzene ring itself exhibits characteristic π → π* transitions. The presence of substituents significantly affects the energy of these transitions and, consequently, the λmax values. The methoxy (-OCH₃) and methyl (-CH₃) groups are auxochromes with electron-donating properties, which tend to shift the absorption bands to longer wavelengths (a bathochromic or red shift). The methyl ester (-COOCH₃) group is a chromophore that also influences the electronic transitions.

In a study of a related compound, Methyl 2,5-dihydroxy-4-(3¹-methyl-2¹-butenyl)benzoate, the UV spectrum showed absorption maxima at 224 nm and 287 nm, which were described as typical for a substituted methyl benzoate chromophore. researchgate.net It is expected that this compound would exhibit a similar UV absorption profile due to the comparable electronic effects of hydroxyl and methoxy groups on the benzene ring.

Table 3: Predicted UV-Vis Absorption Data for this compound

| Predicted λmax (nm) | Type of Electronic Transition | Chromophore |

|---|---|---|

| ~220-240 | π → π* | Benzene Ring (E-band) |

Data is inferred from UV-Vis analysis of structurally similar substituted methyl benzoates. researchgate.net

The B-band, which is sensitive to substitution patterns, is often used to analyze the conjugation within the molecule. The specific positions and intensities of these bands are a direct reflection of the electronic interplay between the electron-donating methoxy/methyl groups and the ester functionality through the conjugated π-system of the benzene ring.

X-ray Diffraction Studies on Analogous Methyl Dimethoxybenzoates for Solid-State Conformation

X-ray diffraction (XRD) on single crystals is the definitive method for determining the precise three-dimensional arrangement of atoms in the solid state. While a specific crystal structure for this compound may not be readily available, analysis of closely related methyl dimethoxybenzoate analogs provides critical insights into the likely solid-state conformation, molecular packing, and intermolecular interactions. nih.gov

Studies on similar small organic molecules reveal several key conformational features:

Planarity: The central benzene ring is expected to be essentially planar.

Substituent Orientation: The substituents (methoxy, methyl, and methyl ester groups) will adopt specific orientations relative to the ring to minimize steric hindrance. The methyl ester group is often nearly co-planar with the aromatic ring to maximize π-conjugation, but steric crowding from adjacent substituents can cause it to twist out of the plane. Similarly, the methoxy groups typically exhibit a preferred orientation with the methyl group pointing either in or out of the plane of the benzene ring.

Intermolecular Interactions: In the crystal lattice, molecules are likely to be held together by weak intermolecular forces. These can include C-H···O hydrogen bonds, where a hydrogen atom from a methyl or aromatic group interacts with an oxygen atom (from a carbonyl or methoxy group) of a neighboring molecule. Van der Waals forces and, in some orientations, weak π-π stacking interactions between aromatic rings of adjacent molecules also contribute to the stability of the crystal structure.

Table 4: Expected Crystallographic Parameters for a Methyl Dimethoxybenzoate Analog

| Parameter | Expected Value/Observation | Significance |

|---|---|---|

| Ring Torsion Angles | Close to 0° | Confirms planarity of the benzene ring. |

| C(ar)-C(O) Bond Length | ~1.48 - 1.50 Å | Typical for a single bond between an sp² and sp² carbon. |

| C=O Bond Length | ~1.20 - 1.22 Å | Characteristic of a carbonyl double bond. |

| C(ar)-O(Me) Bond Length | ~1.35 - 1.37 Å | Shorter than a typical C-O single bond due to resonance. |

Data is inferred from general principles of organic crystallography and studies on analogous aromatic esters and ethers. nih.govnih.gov

Computational and Theoretical Chemistry Studies on Methyl 2,5 Dimethoxy 4 Methylbenzoate

Density Functional Theory (DFT) Calculations for Molecular Geometry and Electronic Structure

Density Functional Theory (DFT) is a powerful computational method used in quantum chemistry to investigate the electronic structure of many-body systems, such as atoms and molecules arxiv.orgdntb.gov.ua. It is widely employed due to its favorable balance between computational cost and accuracy, making it a cornerstone for predicting molecular properties arxiv.org.

Geometry optimization is a fundamental computational procedure used to determine the most stable three-dimensional arrangement of atoms in a molecule researchgate.net. Using DFT methods, this process systematically adjusts the atomic coordinates to find the minimum energy structure on the potential energy surface dntb.gov.ua. The resulting optimized geometry corresponds to the most probable and stable structure of the molecule in the gaseous phase, providing key data on bond lengths, bond angles, and dihedral angles nih.gov.

Conformational analysis is particularly important for a molecule like Methyl 2,5-dimethoxy-4-methylbenzoate, which has several rotatable bonds associated with its methoxy (B1213986) and methyl ester groups. This analysis involves exploring different spatial orientations (conformers) of these flexible groups to identify the global energy minimum researchgate.netnih.gov. By calculating the relative energies of various conformers, researchers can determine the most stable conformation and understand the energetic barriers between different rotational states chemrxiv.org.

Table 1: Illustrative Optimized Geometrical Parameters for this compound (Illustrative Data). This table presents the type of data obtained from a DFT geometry optimization. The values are hypothetical examples.

| Parameter | Bond/Angle | Calculated Value (Illustrative) |

|---|---|---|

| Bond Length | C=O | 1.21 Å |

| Bond Length | C-O (ester) | 1.35 Å |

| Bond Length | C-O (methoxy) | 1.37 Å |

| Bond Length | C-C (aromatic) | 1.40 Å |

| Bond Angle | O=C-O | 124° |

| Bond Angle | C-O-C (ester) | 116° |

| Dihedral Angle | Caromatic-C-O-C | 180° |

Once the molecular geometry is optimized, DFT calculations can be used to compute the harmonic vibrational frequencies scirp.org. These frequencies correspond to the fundamental modes of molecular vibration, such as stretching, bending, and torsional motions of the atoms nih.gov. The calculated vibrational spectrum is an invaluable tool for interpreting experimental data from Fourier Transform Infrared (FT-IR) and FT-Raman spectroscopy researchgate.net.

It is a common practice to apply a scaling factor to the computed frequencies. This is because the theoretical calculations are typically based on the harmonic oscillator approximation, which neglects anharmonicity present in real molecular vibrations, and may use a finite basis set, leading to a systematic overestimation of the frequencies scirp.orgresearchgate.net. By comparing the scaled theoretical frequencies with experimental spectra, a detailed assignment of the observed vibrational bands to specific molecular motions can be achieved mdpi.com.

Table 2: Illustrative Comparison of Predicted and Experimental Vibrational Frequencies (cm⁻¹) for this compound (Illustrative Data). This table demonstrates how theoretical vibrational frequencies are compared with experimental data. The values are hypothetical examples.

| Vibrational Mode | Theoretical Frequency (Scaled) | Experimental Frequency (FT-IR) | Assignment |

|---|---|---|---|

| ν(C-H)aromatic | 3080 | 3075 | Aromatic C-H stretch |

| ν(C-H)methyl | 2960 | 2955 | Methyl C-H stretch |

| ν(C=O) | 1725 | 1720 | Carbonyl stretch |

| ν(C-C)aromatic | 1600 | 1598 | Aromatic ring stretch |

| ν(C-O)ester | 1250 | 1245 | Ester C-O stretch |

Time-Dependent Density Functional Theory (TD-DFT) is an extension of DFT used to study the electronic excited states of molecules. This method is highly effective for predicting the electronic absorption spectra (UV-Visible spectra) of organic compounds cnr.it. TD-DFT calculations provide information on vertical excitation energies, which correspond to the energy difference between the ground state and an excited state at the ground state's optimized geometry.

Furthermore, TD-DFT calculates the oscillator strength (f) for each electronic transition, which is a measure of the transition's probability and is proportional to the intensity of the corresponding absorption band. The analysis also reveals the nature of the transitions by identifying the molecular orbitals involved, such as transitions from a π orbital to a π* anti-bonding orbital (π → π*).

Table 3: Illustrative TD-DFT Predicted Electronic Excitation Properties for this compound (Illustrative Data). This table shows the type of output generated from TD-DFT calculations. The values are hypothetical examples.

| Transition | Excitation Wavelength (λ, nm) | Excitation Energy (E, eV) | Oscillator Strength (f) | Major Orbital Contribution |

|---|---|---|---|---|

| S0 → S1 | 295 | 4.20 | 0.35 | HOMO → LUMO |

| S0 → S2 | 250 | 4.96 | 0.21 | HOMO-1 → LUMO |

| S0 → S3 | 220 | 5.63 | 0.15 | HOMO → LUMO+1 |

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of a molecule malayajournal.org. The energies and spatial distributions of these orbitals provide profound insights into the electronic behavior and reactivity of the compound mdpi.com.

The HOMO is the outermost orbital containing electrons and represents the molecule's capacity to donate electrons. A higher HOMO energy level indicates a greater ability to act as an electron donor (nucleophile) and a lower ionization potential mdpi.com. The 3D plot of the HOMO distribution reveals the regions of the molecule where the electron density is highest, pinpointing the most probable sites for an electrophilic attack. For this compound, the HOMO is expected to be localized primarily on the electron-rich aromatic ring and the oxygen atoms of the methoxy groups.

The LUMO is the lowest energy orbital that is devoid of electrons and signifies the molecule's ability to accept electrons. A lower LUMO energy level suggests a greater capacity to act as an electron acceptor (electrophile) and a higher electron affinity mdpi.com. The distribution of the LUMO indicates the regions most susceptible to nucleophilic attack.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical descriptor of molecular stability and reactivity malayajournal.orgaimspress.com. A large energy gap implies high kinetic stability and low chemical reactivity, as more energy is required to excite an electron from the HOMO to the LUMO nih.govmdpi.com. Conversely, a small energy gap suggests that the molecule is more reactive and easily polarizable nih.gov.

Table 4: Illustrative Frontier Molecular Orbital Properties for this compound (Illustrative Data). This table summarizes the key parameters derived from FMO analysis. The values are hypothetical examples.

| Parameter | Description | Calculated Value (eV, Illustrative) |

|---|---|---|

| EHOMO | Energy of the Highest Occupied Molecular Orbital | -6.20 |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | -1.50 |

| ΔE (HOMO-LUMO Gap) | Energy difference between HOMO and LUMO | 4.70 |

Natural Bond Orbital (NBO) Analysis for Bonding Interactions and Hyperconjugation

Natural Bond Orbital (NBO) analysis is a computational method used to study charge transfer, and delocalization of electron density within a molecule. wikipedia.orgwisc.edu This analysis provides a quantitative measure of hyperconjugative interactions, which are stabilizing effects arising from the interaction of filled (donor) and empty (acceptor) orbitals. wikipedia.org In this compound, significant hyperconjugative interactions are expected due to the presence of lone pairs on the oxygen atoms of the methoxy and ester groups, as well as the π-system of the benzene (B151609) ring.

The delocalization of electron density from the lone pairs of the oxygen atoms to the antibonding orbitals of the adjacent C-C and C-O bonds contributes significantly to the stability of the molecule. The interaction between a donor NBO (i) and an acceptor NBO (j) is quantified by the second-order perturbation energy, E(2). A higher E(2) value indicates a stronger interaction. nih.gov

Key hyperconjugative interactions anticipated in this compound include:

LP(O) → σ(C-C): Delocalization of an oxygen lone pair (LP) into an adjacent carbon-carbon antibonding orbital (σ).

LP(O) → π*(C=C): Delocalization of an oxygen lone pair into the π-antibonding orbitals of the benzene ring.

π(C=C) → π*(C=C): Intramolecular charge transfer between the π-bonding and π-antibonding orbitals of the aromatic ring.

| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) | Interaction Type |

|---|---|---|---|

| LP (O1) of OCH3 | π* (C2-C3) | 25.5 | π-conjugation |

| LP (O1) of OCH3 | π* (C4-C5) | 18.2 | π-conjugation |

| LP (O2) of OCH3 | π* (C5-C6) | 22.1 | π-conjugation |

| LP (O3) of C=O | σ* (C7-O4) | 28.9 | Hyperconjugation |

| π (C2-C3) | π* (C4-C5) | 15.7 | π-conjugation |

| π (C5-C6) | π* (C7=O3) | 19.4 | π-conjugation |

This table is illustrative and compiled from representative data for structurally similar aromatic esters. The atom numbering is hypothetical.

Molecular Electrostatic Potential (MEP) Mapping for Charge Distribution and Reactive Sites

Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. researchgate.net The MEP map displays regions of different electrostatic potential on the electron density surface of the molecule.

Negative Regions (Red/Yellow): These areas have an excess of electrons and are susceptible to electrophilic attack. They indicate regions of high negative electrostatic potential.

Positive Regions (Blue): These areas are electron-deficient and are prone to nucleophilic attack. They represent regions of high positive electrostatic potential.

Neutral Regions (Green): These areas have a relatively neutral electrostatic potential.

In this compound, the MEP map is expected to show:

Negative potential localized around the oxygen atoms of the two methoxy groups and the carbonyl oxygen of the ester group. These regions are the most likely sites for electrophilic attack.

Positive potential is anticipated around the hydrogen atoms of the methyl groups and the aromatic ring.

The MEP analysis provides a visual representation of the charge distribution, which is crucial for understanding the molecule's reactivity and intermolecular interactions.

| Region of Molecule | Predicted Electrostatic Potential | Implication for Reactivity |

|---|---|---|

| Oxygen atoms of methoxy groups | Negative (Red/Yellow) | Susceptible to electrophilic attack |

| Carbonyl oxygen of the ester group | Strongly Negative (Red) | Primary site for electrophilic attack |

| Aromatic ring hydrogen atoms | Slightly Positive (Blue) | Potential for weak nucleophilic interactions |

| Methyl group hydrogen atoms | Positive (Blue) | Susceptible to nucleophilic attack |

Intermolecular Interactions and Crystal Packing Studies (e.g., Hirshfeld Surface Analysis)

Hirshfeld surface analysis is a computational method used to investigate intermolecular interactions in the crystalline state. plos.orgnih.gov By partitioning the crystal space into regions where the electron density of a pro-molecule dominates, the Hirshfeld surface provides a visual and quantitative description of the close contacts between molecules in a crystal.

The Hirshfeld surface can be mapped with various properties, such as dnorm, which highlights intermolecular contacts shorter than the van der Waals radii. Red spots on the dnorm surface indicate close contacts, which are often associated with hydrogen bonds and other strong interactions. nih.gov

For this compound, the crystal packing is likely to be influenced by a combination of weak intermolecular interactions, including:

C-H···O interactions: The hydrogen atoms of the methyl and aromatic groups can form weak hydrogen bonds with the oxygen atoms of the methoxy and ester groups of neighboring molecules.

π-π stacking: The aromatic rings of adjacent molecules may engage in π-π stacking interactions, contributing to the stability of the crystal lattice. nih.gov

A 2D fingerprint plot derived from the Hirshfeld surface provides a quantitative summary of the different types of intermolecular contacts. For a molecule like this compound, the fingerprint plot would likely show significant contributions from H···H, C···H, and O···H contacts.

| Interaction Type | Percentage Contribution to Hirshfeld Surface | Description |

|---|---|---|

| H···H | ~45-55% | Represents the most frequent type of contact, arising from van der Waals forces. |

| C···H / H···C | ~20-30% | Indicates C-H···π interactions and other van der Waals contacts. |

| O···H / H···O | ~15-25% | Suggests the presence of weak C-H···O hydrogen bonds. |

This table presents expected percentage contributions to the Hirshfeld surface based on analyses of similar aromatic compounds.

Chemical Transformations and Reaction Mechanisms Involving Methyl 2,5 Dimethoxy 4 Methylbenzoate

Hydrolysis and Transesterification Reactions of the Benzoate (B1203000) Ester Moiety

The ester functional group in methyl 2,5-dimethoxy-4-methylbenzoate is susceptible to nucleophilic acyl substitution reactions, primarily hydrolysis and transesterification. These transformations cleave the ester bond, leading to the formation of a carboxylic acid or a new ester, respectively. The rates and outcomes of these reactions are influenced by the electronic and steric environment of the carbonyl group.

Hydrolysis:

Hydrolysis of the methyl ester to the corresponding 2,5-dimethoxy-4-methylbenzoic acid can be achieved under either acidic or basic conditions.

Base-Catalyzed Hydrolysis (Saponification): This is an essentially irreversible process involving the nucleophilic attack of a hydroxide (B78521) ion (e.g., from NaOH or KOH) on the electrophilic carbonyl carbon. chegg.comquora.com The reaction proceeds through a tetrahedral intermediate, followed by the elimination of the methoxide (B1231860) leaving group to form the carboxylate salt. A final acidification step is required to protonate the carboxylate and yield the free carboxylic acid. The electron-donating methoxy (B1213986) groups on the aromatic ring slightly decrease the electrophilicity of the carbonyl carbon, but the reaction is typically efficient under standard heating conditions. zenodo.org Studies on substituted methyl benzoates show that ortho-substituents can sterically hinder the attack of the nucleophile, potentially slowing the reaction rate compared to para- or meta-substituted isomers. wikipedia.orgresearchgate.net

Acid-Catalyzed Hydrolysis: This is a reversible reaction that requires a strong acid catalyst (e.g., H₂SO₄) and an excess of water to drive the equilibrium towards the products. The mechanism involves protonation of the carbonyl oxygen, which significantly increases the electrophilicity of the carbonyl carbon, making it more susceptible to attack by a weak nucleophile like water. quora.com Subsequent proton transfers and elimination of methanol (B129727) regenerate the acid catalyst and produce the carboxylic acid.

Transesterification:

Transesterification is the process of converting one ester into another by reacting it with an alcohol in the presence of an acid or base catalyst. wikipedia.org For this compound, this would involve reacting it with a different alcohol (R'OH) to produce an alkyl 2,5-dimethoxy-4-methylbenzoate and methanol.

Acid-Catalyzed Transesterification: The mechanism is analogous to acid-catalyzed hydrolysis, with an alcohol acting as the nucleophile instead of water. libretexts.orgmasterorganicchemistry.comyoutube.com To ensure a high yield of the desired product, the reactant alcohol is often used in large excess, serving as the solvent to shift the equilibrium position. youtube.com

Base-Catalyzed Transesterification: This reaction is typically performed using an alkoxide base (R'O⁻) that corresponds to the alcohol being introduced. masterorganicchemistry.com The alkoxide attacks the ester carbonyl, forming a tetrahedral intermediate. Elimination of the methoxide ion yields the new ester. This process is also an equilibrium, and driving it to completion often requires using the desired alcohol as the solvent. wikipedia.org

Table 1: Summary of Hydrolysis and Transesterification Reactions

| Reaction | Catalyst | Reagents | Typical Conditions | Product |

|---|---|---|---|---|

| Hydrolysis (Saponification) | Base (e.g., NaOH) | Water | Aqueous solution, heat | 2,5-Dimethoxy-4-methylbenzoic acid (after acidification) |

| Hydrolysis | Acid (e.g., H₂SO₄) | Excess Water | Aqueous acid, heat | 2,5-Dimethoxy-4-methylbenzoic acid |

| Transesterification | Acid (e.g., H₂SO₄) | Excess Alcohol (R'OH) | Anhydrous, heat | Alkyl 2,5-dimethoxy-4-methylbenzoate |

| Transesterification | Base (e.g., NaOR') | Alcohol (R'OH) | Anhydrous, heat | Alkyl 2,5-dimethoxy-4-methylbenzoate |

Aromatic Substitution Reactions of the Dimethoxyphenyl Ring

The benzene (B151609) ring of this compound is highly activated towards electrophilic aromatic substitution (EAS) due to the presence of two strongly electron-donating methoxy groups and one weakly electron-donating methyl group. umkc.edu The positions of substitution are directed by the cumulative electronic and steric effects of these substituents.

The general mechanism for EAS involves the attack of the electron-rich aromatic ring on a strong electrophile (E⁺) to form a resonance-stabilized carbocation intermediate, known as a sigma complex or arenium ion. umkc.eduyoutube.com A base then removes a proton from the carbon bearing the electrophile, restoring the aromaticity of the ring. masterorganicchemistry.com

Regioselectivity:

The directing effects of the substituents on the ring are as follows:

-OCH₃ groups (at C2 and C5): Strongly activating and ortho, para-directing.

-CH₃ group (at C4): Weakly activating and ortho, para-directing.

-COOCH₃ group (at C1): Deactivating and meta-directing.

The positions ortho to the C2-methoxy group are C1 and C3. The positions ortho to the C5-methoxy group are C4 and C6. The positions ortho to the C4-methyl group are C3 and C5. The powerful activating effects of the two methoxy groups dominate the directing effects. The available positions for substitution are C3 and C6.

Position C3: This position is ortho to the C2-methoxy group and ortho to the C4-methyl group. It is also meta to the C5-methoxy group.

Position C6: This position is ortho to the C5-methoxy group and meta to the C2-methoxy group.

Considering the synergistic activating effects, both the C3 and C6 positions are highly susceptible to electrophilic attack. Steric hindrance from the adjacent methyl group at C4 might slightly disfavor substitution at C3 compared to C6. Therefore, electrophilic substitution is expected to occur primarily at the C6 position, and to a lesser extent at the C3 position.

Examples of Electrophilic Aromatic Substitution Reactions:

Nitration: Reaction with a mixture of nitric acid and sulfuric acid introduces a nitro (-NO₂) group. mdma.chnih.gov For this substrate, nitration is expected to yield primarily methyl 2,5-dimethoxy-6-nitro-4-methylbenzoate. The nitration of similar 1,4-dimethoxybenzene (B90301) derivatives is known to be highly regioselective. mdma.chnih.gov

Halogenation: Introduction of a halogen (e.g., -Br, -Cl) can be achieved using reagents like Br₂ with a Lewis acid catalyst. Given the high activation of the ring, the reaction might proceed even without a catalyst. The primary product would be the 6-halo derivative.

Friedel-Crafts Acylation: This reaction introduces an acyl group (-COR) using an acyl halide or anhydride (B1165640) with a Lewis acid catalyst (e.g., AlCl₃). mdpi.com Acylation would likely occur at the C6 position to give methyl 6-acyl-2,5-dimethoxy-4-methylbenzoate. Friedel-Crafts alkylation on highly activated systems like 1,4-dimethoxybenzene is also well-documented. nih.govmnstate.edu

Table 2: Potential Aromatic Substitution Reactions and Predicted Major Products

| Reaction | Electrophile Source | Predicted Major Product |

|---|---|---|

| Nitration | HNO₃ / H₂SO₄ | Methyl 2,5-dimethoxy-6-nitro-4-methylbenzoate |

| Bromination | Br₂ / FeBr₃ | Methyl 6-bromo-2,5-dimethoxy-4-methylbenzoate |

| Acylation | RCOCl / AlCl₃ | Methyl 6-acyl-2,5-dimethoxy-4-methylbenzoate |

Reduction and Oxidation Reactions of the Ester and Aromatic Functional Groups

Reduction Reactions:

The primary reduction reaction for this compound involves the ester functional group.

Reduction of the Ester: Esters can be reduced to primary alcohols using powerful reducing agents. libretexts.org Lithium aluminum hydride (LiAlH₄) is the reagent of choice for this transformation, as it is strong enough to reduce esters, while milder reagents like sodium borohydride (B1222165) (NaBH₄) are typically ineffective. commonorganicchemistry.combyjus.comlibretexts.org The reaction involves the nucleophilic addition of a hydride ion to the carbonyl carbon, followed by the loss of the methoxide leaving group to form an intermediate aldehyde. This aldehyde is then immediately reduced further by another equivalent of hydride to yield the primary alcohol upon acidic workup. The product of this reaction would be (2,5-dimethoxy-4-methylphenyl)methanol. orgosolver.com The reaction must be carried out in an anhydrous ether solvent, such as diethyl ether or THF. byjus.com

Oxidation Reactions:

The electron-rich aromatic ring and its substituents are susceptible to oxidation under various conditions.

Oxidation of the Aromatic Ring: The highly activated dimethoxyphenyl ring can be oxidized. Strong oxidizing agents can lead to the formation of quinones. For instance, the anodic oxidation of substituted 1,4-dimethoxybenzenes can yield the corresponding 1,4-benzoquinone (B44022) derivatives. nih.gov This involves the removal of the two methoxy groups and the formation of a diketone.

Oxidative Demethylation: The methoxy groups on the aromatic ring can be cleaved under certain oxidative conditions, a process known as oxidative demethylation. nih.govgoogle.com This can also be achieved using strong acids like HBr or reagents like BBr₃, which proceed via an Sₙ2 mechanism. rsc.orgchem-station.com This reaction converts the methoxy groups into hydroxyl groups. For example, treatment of methoxylated aromatic compounds with hydroxyl radicals can lead to demethoxylation. acs.org

Table 3: Summary of Reduction and Oxidation Reactions

| Reaction Type | Reagent(s) | Functional Group Targeted | Product |

|---|---|---|---|

| Reduction | 1. LiAlH₄, 2. H₃O⁺ | Ester | (2,5-Dimethoxy-4-methylphenyl)methanol |

| Oxidation | Strong oxidizing agents (e.g., anodic oxidation) | Aromatic Ring | 2-Methyl-5-(methoxycarbonyl)benzo-1,4-quinone |

| Oxidative Demethylation | BBr₃ or HBr | Methoxy Groups | Methyl 2,5-dihydroxy-4-methylbenzoate |

Mechanistic Investigations of Photocatalytic Transformations

Photocatalysis utilizes light to drive chemical reactions by generating highly reactive species from a photocatalyst. sciencedaily.com While specific studies on this compound are scarce, the mechanisms can be inferred from research on related aromatic compounds. beilstein-journals.orgresearchgate.net Photocatalytic transformations often proceed through radical-based pathways initiated by a single-electron transfer (SET) event between the photoexcited catalyst and the substrate. rsc.org

Mechanisms of Photocatalytic Degradation:

The photocatalytic degradation of aromatic esters, such as phthalates, has been studied and provides insight into potential pathways. frontiersin.orgnih.gov

Generation of Reactive Oxygen Species (ROS): In the presence of a semiconductor photocatalyst (like TiO₂) and UV light, electron-hole pairs are generated. These can react with water and oxygen to form highly reactive species, such as hydroxyl radicals (•OH).

Attack on the Aromatic Ring: The powerful hydroxyl radical can attack the electron-rich dimethoxyphenyl ring of this compound. This can lead to hydroxylation of the ring, followed by further oxidation and eventual ring-opening, resulting in the degradation of the compound to smaller molecules like CO₂ and water. frontiersin.org

Attack on the Aliphatic Chain: Alternatively, radicals can attack the ester's methyl group or the ring's methyl substituent, though attack on the activated aromatic ring is often favored. frontiersin.org

Mechanisms of Photocatalytic C-H Functionalization:

Photoredox catalysis can also be used to selectively functionalize C-H bonds, a process that is of great interest in synthetic chemistry. beilstein-journals.orgyoutube.comnih.gov

Aryl Radical Formation and Addition: A photocatalyst, upon irradiation, can reduce a precursor (like an aryldiazonium salt) to generate an aryl radical. rsc.org This highly reactive radical can then add to the aromatic ring of this compound, forming a cyclohexadienyl radical intermediate. Subsequent oxidation and deprotonation would yield a biaryl product. nih.gov

Nitrogen-Centered Radical Addition: Similarly, nitrogen-centered radicals can be generated photocatalytically and added to aromatic rings to achieve C-H amination. researchgate.net The reaction is initiated by a SET from the excited photocatalyst to an N-radical precursor, which then adds to the arene.

The regioselectivity of these radical additions would be influenced by the stability of the resulting cyclohexadienyl radical intermediate, which is typically greatest when the radical adds to the most electron-rich position of the ring.

Role of Methyl 2,5 Dimethoxy 4 Methylbenzoate As a Key Intermediate in Complex Organic Synthesis

Precursor Role in the Synthesis of Functionalized Aromatic Compounds

The primary role of Methyl 2,5-dimethoxy-4-methylbenzoate in organic synthesis is as a versatile intermediate for the creation of other functionalized aromatic molecules. The ester group can be hydrolyzed to a carboxylic acid or reduced to an alcohol, while the aromatic ring itself can undergo further substitutions.

A significant precursor to this compound is 2,5-dimethoxy-4-methylbenzaldehyde (B127970). This aldehyde is synthesized from 2,5-dimethoxytoluene (B1361827) and serves as an immediate forerunner to a range of derivatives. mdma.chchemicalbook.com For instance, the aldehyde is used in the preparation of various phenylamine derivatives, which are investigated as potential psychotomimetics. chemicalbook.com The conversion of the aldehyde to this compound allows for different reaction pathways, expanding its utility. The ester is generally more stable than the aldehyde and less prone to self-condensation or unwanted side reactions, making it a preferred intermediate in multi-step syntheses.

Below is a table illustrating the derivatization potential starting from the closely related aldehyde precursor.

| Starting Material | Reaction | Product Class | Potential Application |

| 2,5-Dimethoxy-4-methylbenzaldehyde | Reductive Amination | Phenylamines | Research Chemicals |

| 2,5-Dimethoxy-4-methylbenzaldehyde | Oxidation & Esterification | This compound | Stable Intermediate |

| This compound | Hydrolysis | 2,5-dimethoxy-4-methylbenzoic acid | Carboxylic Acid Derivatives |

| This compound | Reduction (e.g., with LiAlH₄) | (2,5-dimethoxy-4-methylphenyl)methanol | Benzyl (B1604629) Alcohol Derivatives |

Utilization in the Construction of Polycyclic Aromatic Systems (e.g., Phenanthrenes, Dihydroisocoumarins)

The construction of polycyclic aromatic hydrocarbons (PAHs), such as phenanthrenes, represents a significant area of organic synthesis, yielding core structures for materials science and medicinal chemistry. espublisher.com Synthetic strategies for phenanthrenes often involve the intramolecular cyclization of stilbene (B7821643) derivatives or transition-metal-catalyzed reactions, such as the Heck reaction, to form the fused ring system. espublisher.com

While this compound is an ideal starting block due to its functional groups, specific literature examples detailing its direct use for phenanthrene (B1679779) or dihydroisocoumarin synthesis are not widespread. However, its structure is well-suited for such transformations. A plausible synthetic route could involve converting the methyl benzoate (B1203000) into a derivative suitable for a cyclization reaction. For example, the ester could be reduced to a benzyl alcohol, converted to a benzyl bromide, and then used in a coupling reaction with another aromatic ring to form a diaryl precursor, which could subsequently be cyclized. The methoxy (B1213986) and methyl groups on the ring would influence the regioselectivity of the cyclization and ultimately be incorporated into the final polycyclic system, yielding a highly substituted phenanthrene core.

Derivatization Pathways Towards Analogues of Benzenoid Natural Product Scaffolds

Many biologically active natural products are built upon phenanthrene and related polycyclic aromatic scaffolds. nih.govhku.hk Phenanthroindolizidine alkaloids, for example, are known for their potent antitumor activities, and their efficacy is highly dependent on the substitution pattern on the phenanthrene ring. nih.gov

This compound represents a strategic starting material for the synthesis of analogues of these natural products. By incorporating this specific building block into a synthetic route towards a phenanthrene, the resulting scaffold would be decorated with two methoxy groups and one methyl group at defined positions. This allows for the creation of novel analogues that are not readily accessible from natural sources. These substituents can modulate the electronic properties, solubility, and metabolic stability of the final compound, potentially leading to enhanced biological activity or novel pharmacological profiles. For example, the synthesis of phenanthrene-based tylophorine (B1682047) derivatives often starts with highly substituted aromatic precursors to build the complex ring system. nih.gov

Applications in the Synthesis of Specialty Chemicals

Specialty chemicals are high-value products produced in lower volumes for specific applications. This compound, primarily through its aldehyde precursor, is a key intermediate in the synthesis of such compounds.

One documented application is in the preparation of psychoactive phenylamine derivatives, which are synthesized for pharmacological research. chemicalbook.com The synthesis leverages the 2,5-dimethoxy-4-methylbenzaldehyde as the foundational aromatic component. Furthermore, substituted benzoates and benzaldehydes are cornerstones of the fragrance and flavor industry. The specific substitution pattern of methoxy and methyl groups imparts unique aromatic properties, making them valuable components in creating complex scents.

| Precursor | Target Compound Class | Industry / Application |

| 2,5-Dimethoxy-4-methylbenzaldehyde | Phenylamine Derivatives | Pharmacological Research / Specialty Chemicals chemicalbook.com |

| This compound | Fragrance Ingredients | Flavors & Fragrances |

| This compound | Precursors for Bioactive Molecules | Pharmaceutical Intermediate |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.